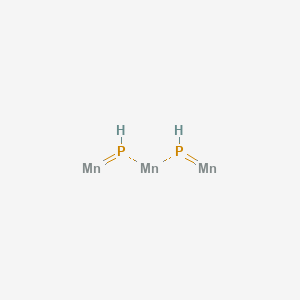
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II), or 5,10,15,20-TPP-Ni(II), is an organometallic compound composed of a nickel atom surrounded by four phenyl groups and a porphyrin ligand. It is a brightly colored compound with a variety of applications in scientific research. 5,10,15,20-TPP-Ni(II) is used in a variety of fields, including biomedical research, environmental science, and material science.
Aplicaciones Científicas De Investigación
Structural and Material Applications
Structural Properties in Nano Films 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has been extensively studied for its structural properties when used in nano films. These films are prepared via thermal evaporation onto various substrates like quartz and glass. Studies reveal enhancements in morphology, crystallite size, and dislocation density upon annealing, indicating its robust structural integrity and adaptability in nanotechnology applications (Dongol et al., 2012). Additionally, similar research highlights its potential in energy storage applications, showing that 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) films have unique optical properties, contributing to their effectiveness in these applications (El-Denglawey et al., 2020).
Photophysical Properties The compound’s photophysical properties are exploited in various applications, particularly in spectroscopic studies. For instance, its behavior under visible light irradiation in different environments has been studied, revealing intricate interactions and transformation processes. This understanding aids in developing applications like sensors and photodynamic therapy (Makarska-Białokoz & Gładysz-Płaska, 2016).
Interactions with Other Materials
Interactions with Carbon Nanotubes 5,10,15,20-Tetraphenyl-21H,23H-porphine derivatives show selective interactions with semiconducting single-walled carbon nanotubes. This selectivity leads to the enrichment of semiconducting properties in the nanotubes, presenting a significant avenue for advancements in semiconductor technology and materials science (Li et al., 2004).
Electrocatalytic and Optical Properties
Electrocatalysis and Sensing Applications Studies also focus on the electrocatalytic properties of 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) and its complexes. These properties are harnessed in designing sensors and catalysts, such as in the sensitive determination of compounds like Sudan I, showcasing the versatility of this compound in analytical chemistry (Wu, 2010).
Solvent Extraction and Metal Complexation Research into the solvent extraction processes of metals using 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) indicates its potential in metal recovery and environmental remediation. The metal extraction and complexation capabilities of this compound are essential in developing more efficient and environmentally friendly extraction techniques (Nagib, 2020).
Safety and Hazards
The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or inhalation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "pyrrole", "benzaldehyde", "aniline", "nickel acetate tetrahydrate", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-nitro-10,15,20-triphenylporphyrin by reacting 4-nitrobenzaldehyde and pyrrole in refluxing acetic acid with sodium acetate as a catalyst.", "Step 2: Reduction of 5-nitro-10,15,20-triphenylporphyrin to 5-amino-10,15,20-triphenylporphyrin using sodium borohydride in ethanol.", "Step 3: Synthesis of 5,10,15,20-tetraphenylporphyrin by reacting 5-amino-10,15,20-triphenylporphyrin and benzaldehyde in refluxing acetic acid with sodium acetate as a catalyst.", "Step 4: Synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine nickel(II) by reacting 5,10,15,20-tetraphenylporphyrin and nickel acetate tetrahydrate in tetrahydrofuran with sodium acetate as a catalyst.", "Step 5: Purification of the final product by recrystallization from chloroform." ] } | |
Número CAS |
14172-92-0 |
Fórmula molecular |
C44H30N4Ni+2 |
Peso molecular |
673.4 g/mol |
Nombre IUPAC |
nickel(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
Clave InChI |
QYYOZCCOYWFLGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



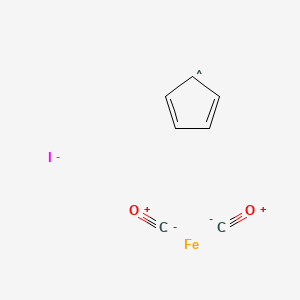
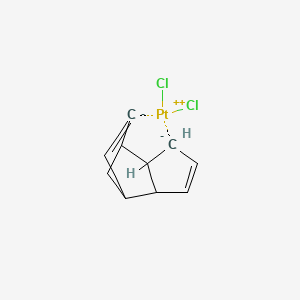

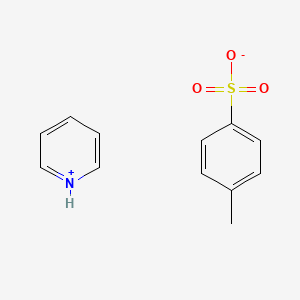
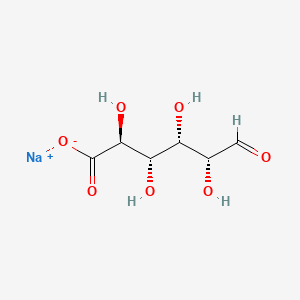
methyl}diazene](/img/structure/B1143524.png)
